![molecular formula C19H22O3 B161282 1,7-Bis(4-hydroxyphenyl)-3-heptanone CAS No. 130233-83-9](/img/structure/B161282.png)
1,7-Bis(4-hydroxyphenyl)-3-heptanone
Overview
Description
“1,7-Bis(4-hydroxyphenyl)-3-heptanone” is a diarylheptanoid . It has a molecular formula of C19H20O3 . The compound is also known by other names such as “(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one” and "1-Hepten-3-one, 1,7-bis(4-hydroxyphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the stereoselective synthesis of diarylheptanoids was achieved from readily available 4‐hydroxybenzaldehyde . Another study reported the synthesis of 5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-hept-4,6-dien-3-one .Molecular Structure Analysis
The molecular structure of “1,7-Bis(4-hydroxyphenyl)-3-heptanone” involves the binding of the compound to the N-terminal domain of the N protein (N-NTD) as validated by drug affinity responsive target stability assays .Physical And Chemical Properties Analysis
The compound has a molecular weight of 296.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 7 .Scientific Research Applications
Digestibility Inhibition
1,7-Bis(4-hydroxyphenyl)-3-heptanone has been studied for its role in digestibility inhibition. The compound was synthesized along with other related compounds and tested in cow rumen fluid to assess their structure–activity relationship regarding digestibility inhibition. The findings indicated varying levels of activity among the synthesized compounds, providing insights into their potential applications in this field (Bratt & Sunnerheim, 1999).
Antioxidant Properties
Research on diarylheptanoids, including 1,7-Bis(4-hydroxyphenyl)-3-heptanone, has revealed their significant antioxidant properties. These compounds were isolated from wood bark and exhibited higher antioxidant activity than the well-known antioxidant curcumin. The study used assays like DPPH and ABTS(+) radical scavenging to measure this activity, highlighting their potential applications in various fields that require antioxidants (Ponomarenko et al., 2014).
Optical Rotatory Properties
The solvent effects on the optical rotatory properties of 1,7-diaryl-5-hydroxy-3-heptanones, including 1,7-Bis(4-hydroxyphenyl)-3-heptanone, have been explored. The study provided insights into the influence of solvent polarity on the optical rotation and intramolecular hydrogen bonding of these compounds. This understanding is crucial for their applications in fields like chiroptical spectroscopy and material sciences (Ohta, 1986).
Antiplatelet and Anticancer Properties
1,7-Bis(4-hydroxyphenyl)-3-heptanone has been synthesized and evaluated for its potential antiplatelet and anticancer properties. Studies have demonstrated its effectiveness in inhibiting platelet aggregation and its cytotoxicity against cancer cells, suggesting its potential therapeutic applications (Doug et al., 1998; Rišiaňová et al., 2017).
properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUSAHBDACNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Bis(4-hydroxyphenyl)heptan-3-one | |
CAS RN |
130233-83-9 | |
Record name | 130233-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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